{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid
Overview
Description
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 3-Methylbutyl Group: The indole core is then alkylated with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of Acetic Acid Moiety: The final step involves the esterification of the indole derivative with chloroacetic acid in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development. This compound may be explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyl group instead of a 3-methylbutyl group.
Indole-3-propionic acid: A compound with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group and the acetic acid moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
2-[1-(3-methylbutyl)indol-4-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)6-8-16-9-7-12-13(16)4-3-5-14(12)19-10-15(17)18/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHVPFDRVATBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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